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Compound of Interest

2-(Trifluoromethyl)phenyl!
Compound Name:
isothiocyanate

Cat. No. B156788

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1743-86-8), a key intermediate in the
synthesis of various pharmaceuticals and agrochemicals. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
(Trifluoromethyl)phenyl isothiocyanate.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assighment
~7.61 d Aromatic CH
~7.48 t Aromatic CH
~7.27 t Aromatic CH
~7.20 d Aromatic CH

Note: The 'H NMR data is predicted based on the closely related compound, 2-
(Trifluoromethyl)phenyl isocyanate. Actual chemical shifts for the isothiocyanate derivative may

vary slightly.
Frequency (cm™?) Intensity Assignment
2200-2000 Strong Asymmetric N=C=S stretch
~1600 Medium Aromatic C=C stretch
~1320 Strong C-F stretch

IabJe_S._Mass_SpeﬂmmﬂLy Data

Relative Intensity (%) Proposed Fragment
203 100 M]*
174 - [M-F]*
145 - [M - NCSJ*
134 - [M - CF3]*

Note: The fragmentation pattern is proposed based on typical fragmentation of phenyl
isothiocyanates and trifluoromethylated compounds. The molecular ion peak is expected to be

prominent.

Experimental Protocols
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Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-(Trifluoromethyl)phenyl isothiocyanate in a suitable deuterated solvent, such
as chloroform-d (CDCIs), is prepared. The *H and 3C NMR spectra are recorded on a high-
resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for *H
NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is
recorded over the mid-IR range (4000-400 cm™2).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, commonly with an electron
ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-
charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of 2-(Trifluoromethyl)phenyl
isothiocyanate is depicted in the following diagram.
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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 2-

(Trifluoromethyl)phenyl isothiocyanate. For further inquiries, please refer to the cited

literature and spectral databases.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Trifluoromethyl)phenyl
Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156788#spectroscopic-data-nmr-ir-ms-of-2-

trifluoromethyl-phenyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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